molecular formula C3H6F3NO2S B1360358 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide CAS No. 28048-17-1

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

Cat. No. B1360358
CAS RN: 28048-17-1
M. Wt: 177.15 g/mol
InChI Key: GSIWUFBWQIELGP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula C3H6F3NO2S . It has a molecular weight of 177.15 . It is used as a highly flame-resistant solvent in electrochemical cells, batteries, and capacitors .


Molecular Structure Analysis

The InChI code of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is 1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 . The InChI key is GSIWUFBWQIELGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide has a density of 1.443g/cm3 . It has a boiling point of 116.9ºC at 760mmHg . The flash point is 24.5ºC .

Scientific Research Applications

Structural Analysis and Molecular Behavior

  • Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide exhibits unique conformations and self-association in solution, with cyclic dimers forming in inert solvents and chain associates via hydrogen bonding in crystals. This demonstrates the compound's potential in understanding molecular interactions and designing new materials (Sterkhova, Moskalik & Shainyan, 2014).

Synthesis and Catalysis

  • Trifluoromethanesulfonic acid, a closely related compound, catalyzes cyclisations of homoallylic sulfonamides to form pyrrolidines and other polycyclic systems. This highlights its role in the efficient formation of complex organic structures (Haskins & Knight, 2002).

Chemical Reactions and Organic Synthesis

  • In an oxidative system, trifluoromethanesulfonamide interacts with certain dienes leading to the formation of unique heterocyclic structures. This indicates its utility in novel organic synthesis pathways (Moskalik et al., 2014).
  • Triflamides, including N-trifluoromethanesulfonyl derivatives, are significant in organic chemistry for their NH-acidity and specific chemical properties, enhancing their use in various organic reactions (Moskalik & Astakhova, 2022).

Molecular Structure and Properties

  • Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide has contributed to understanding molecular structures and proton-donating abilities, crucial for designing molecules with specific chemical properties (Oznobikhina et al., 2009).

Specialized Chemical Applications

  • Trifluoromethanesulfonamide's addition to cycloalkadienes showcases its regio- and stereoselective capabilities, useful in synthesizing specific organic compounds (Moskalik et al., 2013).
  • N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide, synthesized from trifluoromethanesulfonamide, serves as an effective trifluoromethylating agent, useful in various organic syntheses (Umemoto & Ando, 1986).

Analytical and Separation Techniques

  • A novel triflate ionic liquid stationary phase, derived from trifluoromethylsulfonate, has been used in gas chromatography, demonstrating its utility in analytical separations (Reid et al., 2008).

Safety And Hazards

This compound is associated with several hazards. The GHS pictograms include GHS02, GHS05, and GHS07 . The hazard statements are H302-H314-H226, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is flammable . Precautionary statements include P501-P270-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405 .

properties

IUPAC Name

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIWUFBWQIELGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182325
Record name N,N-Dimethyltrifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

CAS RN

28048-17-1
Record name AI 3-10742
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyltrifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-trifluoromethanesulfonamide
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